molecular formula C8H9NO4 B13584790 3-(Tetrahydro-3-furanyl)-5-isoxazolecarboxylic acid

3-(Tetrahydro-3-furanyl)-5-isoxazolecarboxylic acid

Katalognummer: B13584790
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: KSTJHPDTCRYFRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid is a chemical compound with a unique structure that includes an oxolan ring and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps, including the formation of the oxolan ring and the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid include:

Uniqueness

What sets 3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid apart from these similar compounds is its unique combination of the oxolan and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

3-(oxolan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H9NO4/c10-8(11)7-3-6(9-13-7)5-1-2-12-4-5/h3,5H,1-2,4H2,(H,10,11)

InChI-Schlüssel

KSTJHPDTCRYFRR-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1C2=NOC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.